molecular formula C13H18N2O5 B2743308 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid CAS No. 1874188-30-3

5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B2743308
CAS No.: 1874188-30-3
M. Wt: 282.296
InChI Key: ZEWUILIITFKJPY-UHFFFAOYSA-N
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Description

5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid is a complex organic compound that features both pyrrolidine and oxazole rings The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis.

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Oxazole Ring: This step often involves cyclization reactions that form the oxazole ring from suitable starting materials.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the oxazole ring.

    1-(tert-Butoxycarbonyl)pyrrolidine-3-ylamine: Similar but with an amine group instead of the oxazole ring.

    5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole: Similar but without the carboxylic acid group.

Uniqueness

5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid is unique due to the presence of both the pyrrolidine and oxazole rings, as well as the Boc-protected amine and carboxylic acid functionalities. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)14-7-19-10/h7-8H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWUILIITFKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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